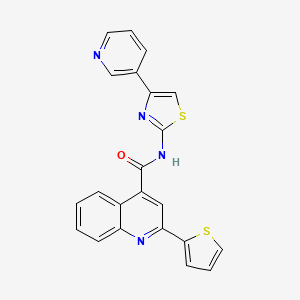
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H14N4OS2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of heterocyclic compounds like N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves complex reactions that yield various derivatives with potential scientific applications. Aleksandrov, Zablotskii, and El’chaninov (2020) discuss the condensation and subsequent reactions leading to the synthesis of related thiazoloquinoline compounds, highlighting the reactivity and versatility of these molecules in producing a range of derivatives through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activity and Applications
Research into the biological activities of heterocyclic carboxamides, including structures similar to this compound, has shown promising results. For instance, Norman et al. (1996) studied heterocyclic analogues of 1192U90, finding several derivatives with potent antipsychotic activities, indicative of the potential therapeutic applications of these compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Photocatalytic and Magnetic Properties
The introduction of quinoline-imidazole-monoamide ligands into octamolybdate complexes, as researched by Li et al. (2020), exemplifies the application of similar compounds in constructing complexes with significant photocatalytic and magnetic properties. This research points to the potential use of these complexes in various applications, including catalysis and material science (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Antiproliferative Activity
Compounds within the same family as this compound have been evaluated for their antiproliferative activities against various cancer cell lines. Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and related derivatives, demonstrating significant activity, particularly against melanoma and breast cancer cell lines, suggesting the potential of these compounds in cancer research (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-5-3-9-23-12-14)16-11-18(20-8-4-10-28-20)24-17-7-2-1-6-15(16)17/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOROXHAHIDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
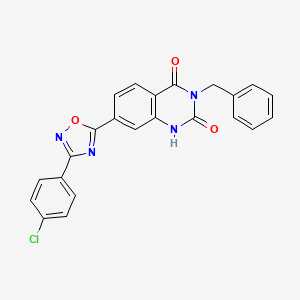
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
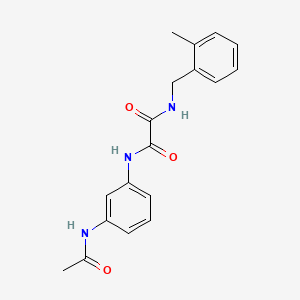
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)
![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)
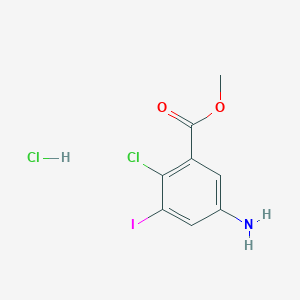
![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

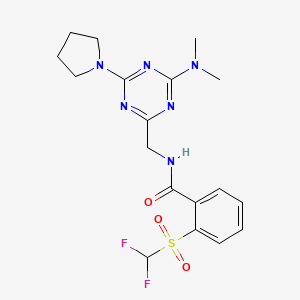
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

